molecular formula C3H2N3NaO2S B2644365 Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate CAS No. 2126160-80-1

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2644365
M. Wt: 167.12
InChI Key: GMWRGOAAGYPINJ-UHFFFAOYSA-M
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Description

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including anticonvulsant and antimicrobial activities .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been achieved through various methods. One such method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . The decarboxylation of 5-amino-1,3,4-thiadiazole-2-carboxylic acids has also been reported .


Molecular Structure Analysis

The molecular structure of Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate is represented by the formula C3H4N3NaO2S, with a molecular weight of 169.13 .


Chemical Reactions Analysis

Thiadiazole derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . They have also been involved in reactions with ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide–formic acid .

Scientific Research Applications

Synthesis and Characterization

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate serves as a precursor in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of new derivatives involving indole, benzotriazole, and thioacetyl chloride, showcasing its versatility in chemical reactions. These derivatives have been characterized and evaluated for antifungal and antibacterial activities, highlighting the compound's potential in creating biologically active molecules (Ibrahim et al., 2021).

Corrosion Inhibition

In the context of corrosion science, derivatives of Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate have been explored as corrosion inhibitors for metals in various media. A study on corrosion inhibition efficiencies of cyclic nitrogen compounds on steel in sodium chloride media used quantum chemical parameters to support experimental results, indicating the potential of such derivatives in protecting metals from corrosion (Gece & Bilgiç, 2009).

Material Science Applications

This compound has also been involved in the development of materials with specific chemical properties. For example, high yield synthesis techniques have been developed to create 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles from related compounds under diazo group transfer conditions. Such materials have potential applications in various fields of chemistry and materials science, demonstrating the compound's utility in creating functional materials with tailored properties (Filimonov et al., 2017).

Crystal Engineering

Furthermore, Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate and its derivatives have been utilized in crystal engineering. For instance, the crystal structure of Sodium 5-amino-1,3,4-thiadiazole-2-thiolate dihydrate has been elucidated, providing insights into its potential applications in designing materials with specific crystallographic properties. The structure is stabilized by hydrogen bonds, showcasing the importance of this compound in understanding and exploiting hydrogen bonding for material design (Wu et al., 2009).

Future Directions

The future directions for Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of green synthesis methods could be a promising area of research .

properties

IUPAC Name

sodium;5-amino-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWRGOAAGYPINJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)N)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate

CAS RN

2126160-80-1
Record name sodium 5-amino-1,3,4-thiadiazole-2-carboxylate
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